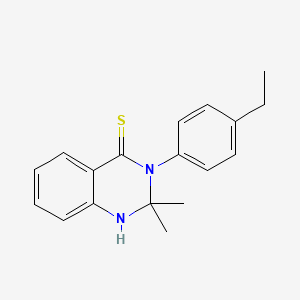
3-(4-Ethylphenyl)-2,2-dimethyl-2,3-dihydroquinazoline-4(1H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Ethylphenyl)-2,2-dimethyl-2,3-dihydroquinazoline-4(1H)-thione is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylphenyl)-2,2-dimethyl-2,3-dihydroquinazoline-4(1H)-thione typically involves the reaction of 4-ethylbenzaldehyde with 2,2-dimethyl-1,3-diaminopropane in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then treated with carbon disulfide to form the desired thione compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
3-(4-Ethylphenyl)-2,2-dimethyl-2,3-dihydroquinazoline-4(1H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid, bromine, and sulfuric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Nitro, halo, and sulfonyl derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials with specific electronic and optical properties
作用機序
The mechanism of action of 3-(4-Ethylphenyl)-2,2-dimethyl-2,3-dihydroquinazoline-4(1H)-thione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate various signaling pathways involved in cell proliferation and apoptosis .
類似化合物との比較
Similar Compounds
- 3-(4-Ethylphenyl)-1H-pyrazole-4-carbaldehyde
- 3-(4-Ethylphenyl)-2-substituted amino-3H-quinazolin-4-ones
Uniqueness
3-(4-Ethylphenyl)-2,2-dimethyl-2,3-dihydroquinazoline-4(1H)-thione stands out due to its unique thione group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its structural features allow for diverse chemical modifications, making it a versatile compound for various applications .
特性
CAS番号 |
823195-54-6 |
|---|---|
分子式 |
C18H20N2S |
分子量 |
296.4 g/mol |
IUPAC名 |
3-(4-ethylphenyl)-2,2-dimethyl-1H-quinazoline-4-thione |
InChI |
InChI=1S/C18H20N2S/c1-4-13-9-11-14(12-10-13)20-17(21)15-7-5-6-8-16(15)19-18(20,2)3/h5-12,19H,4H2,1-3H3 |
InChIキー |
DMNAUAIUCMOVPK-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)N2C(=S)C3=CC=CC=C3NC2(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


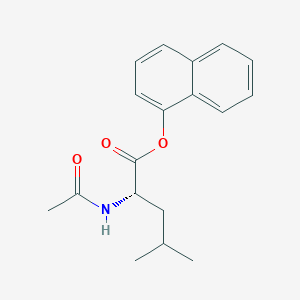
![1-[1-(3-Fluoro-benzyl)-1H-benzoimidazol-2-yl]-piperidin-4-ylamine](/img/structure/B11833027.png)
![Bicyclo[3.2.0]heptan-6-one, 2-bromo-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (1R,2S,3S,5R)-](/img/structure/B11833035.png)
![tert-Butyl (6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11833040.png)

![1-[(1R,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11833050.png)
![1-{5-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11833070.png)

![[(2R,4aR,7aS)-1-acetyl-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methyl acetate](/img/structure/B11833082.png)
![9H-Purin-6-amine, 9-[4-(phenylmethoxy)butyl]-](/img/structure/B11833095.png)
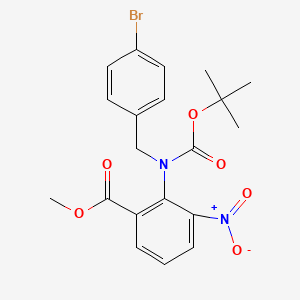
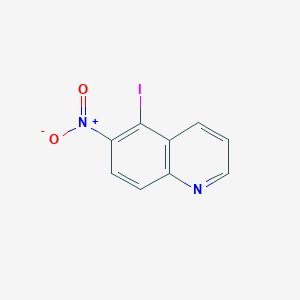
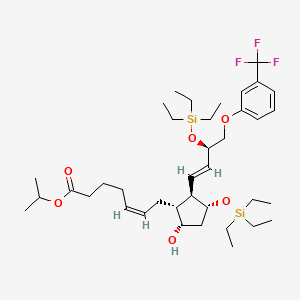
![N-Boc-[tert-butyl (3-chloropyrazin-2-yl)carbamate]](/img/structure/B11833112.png)
